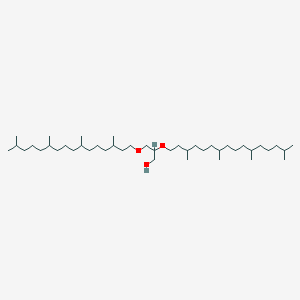![molecular formula C16H28N5O9-3 B159531 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate CAS No. 138721-73-0](/img/structure/B159531.png)
2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate, also known as BCA, is a chelating agent widely used in scientific research. This compound has a high affinity for metal ions, making it useful in various biochemical and physiological experiments.
Mechanism Of Action
2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate works by forming stable complexes with metal ions. The carboxylate and amino groups in 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate form coordinate bonds with metal ions, effectively removing them from solution. The stability of the 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate-metal ion complex depends on the strength of the metal-ligand bond, as well as the pH and concentration of the solution.
Biochemical And Physiological Effects
2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is widely used in biochemical and physiological experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate in lab experiments is its high affinity for metal ions. This makes it useful in the purification and analysis of metalloproteins, as well as in the removal of metal ions from biological samples. 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate is also relatively inexpensive and easy to use.
One limitation of using 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate is that it can interfere with certain assays that rely on metal ions. For example, 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate can interfere with the determination of calcium and magnesium ions in biological samples. Additionally, 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate can be difficult to remove from protein samples, which can lead to contamination and interference with downstream experiments.
Future Directions
There are several potential future directions for the use of 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate in scientific research. One area of interest is the development of new chelating agents that are more selective for certain metal ions. Another area of interest is the use of 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate in the development of new metal-based drugs. 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate can be used to remove metal ions from drugs, increasing their selectivity and reducing their toxicity. Finally, 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate can be used in the development of new biosensors for the detection of metal ions in biological samples.
Conclusion
In conclusion, 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate is a chelating agent widely used in scientific research due to its ability to remove metal ions from solution. 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate is synthesized through a multistep reaction and is obtained in the form of a hydrate. 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate has a wide range of scientific research applications, including the purification and analysis of metalloproteins and the removal of metal ions from biological samples. 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate works by forming stable complexes with metal ions, and has no known biochemical or physiological effects on living organisms. While 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate has several advantages in lab experiments, it also has limitations that should be taken into consideration. Finally, there are several potential future directions for the use of 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate in scientific research, including the development of new chelating agents and metal-based drugs, and the development of new biosensors for the detection of metal ions in biological samples.
Synthesis Methods
2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate can be synthesized through a multistep reaction involving the reaction of ethylenediaminetetraacetic acid (EDTA) with glycine and formaldehyde. The product is then treated with sodium hydroxide and chloroacetic acid to form 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate. The compound is obtained in the form of a hydrate, which is a white crystalline powder.
Scientific Research Applications
2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate is widely used in scientific research due to its ability to chelate metal ions. It is commonly used in the purification of proteins and enzymes, as well as in the analysis of metal ions in biological samples. 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate is also used in the study of metalloproteins, which are proteins that contain metal ions in their active sites. 2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate can be used to remove metal ions from these proteins, allowing for their characterization and study.
properties
CAS RN |
138721-73-0 |
|---|---|
Product Name |
2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate |
Molecular Formula |
C16H28N5O9-3 |
Molecular Weight |
434.42 g/mol |
IUPAC Name |
2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate |
InChI |
InChI=1S/C16H29N5O8.H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);1H2/p-3 |
InChI Key |
XPTHPEXVBYEOPW-UHFFFAOYSA-K |
SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O |
synonyms |
Sprodiamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
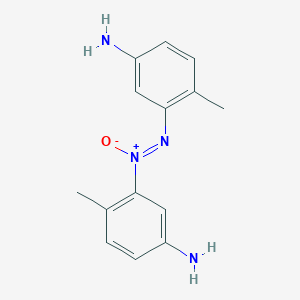
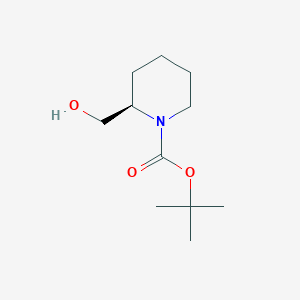

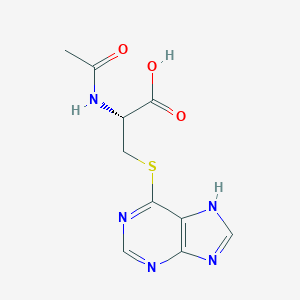
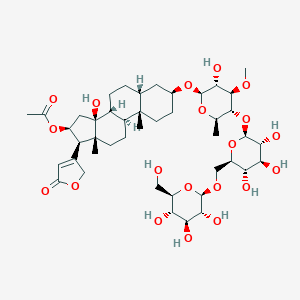
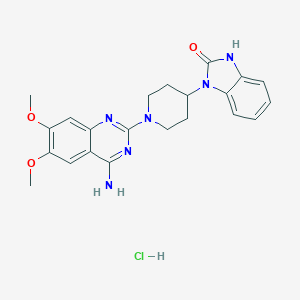
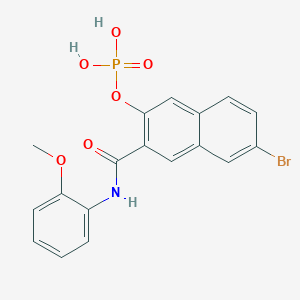
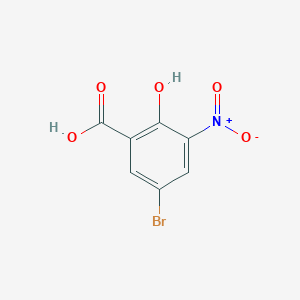
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
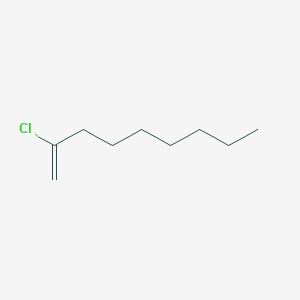
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)

